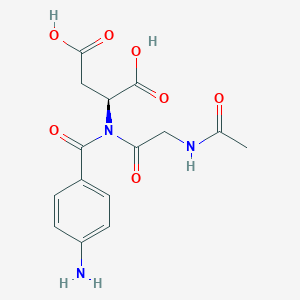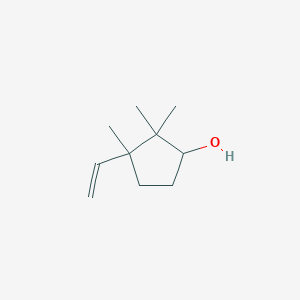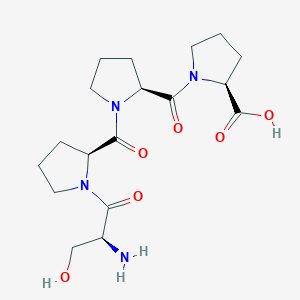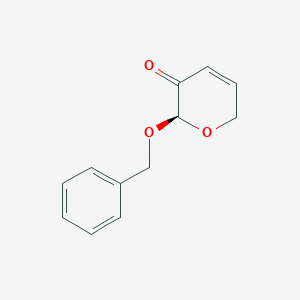
2H-Pyran-3(6H)-one, 2-(phenylmethoxy)-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-3(6H)-one, 2-(phenylmethoxy)-, (2S)- is an organic compound belonging to the pyranone family. This compound is characterized by a pyran ring fused with a lactone structure and a phenylmethoxy group attached at the second position. The (2S) configuration indicates the stereochemistry of the molecule, which is crucial for its reactivity and interaction with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3(6H)-one, 2-(phenylmethoxy)-, (2S)- can be achieved through various methods. One common approach involves the oxidative gold catalysis of alkynes, leading to the formation of an α-oxo gold carbene intermediate. This intermediate undergoes intramolecular C–H insertions to form the desired pyranone structure . Another method includes the laccase-catalyzed oxidation of (5-alkylfuran-2-yl)carbinols using aerial oxygen as an oxidant, which selectively affords 6-hydroxy-2H-pyran-3(6H)-ones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidative gold catalysis due to its efficiency and high yield. The process is optimized to ensure minimal structural prefunctionalization and rapid construction of functionalized polycyclic systems .
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-3(6H)-one, 2-(phenylmethoxy)-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as 6-hydroxy-2H-pyran-3(6H)-ones.
Reduction: Reduction reactions can convert the lactone ring into a more reduced form, altering its reactivity.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Laccase enzymes and aerial oxygen are commonly used for selective oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include 6-hydroxy-2H-pyran-3(6H)-ones and other functionalized pyranone derivatives .
Aplicaciones Científicas De Investigación
2H-Pyran-3(6H)-one, 2-(phenylmethoxy)-, (2S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-3(6H)-one, 2-(phenylmethoxy)-, (2S)- involves its interaction with various molecular targets. The compound’s electrophilic nature allows it to participate in nucleophilic addition reactions, forming stable adducts with biological molecules. The pathways involved include oxidative stress response and enzyme inhibition, which contribute to its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-2H-pyran-3(6H)-one: A closely related compound with a hydroxyl group at the sixth position.
2H-Pyran-2,5(6H)-dione: Another derivative with a dione structure.
Uniqueness
2H-Pyran-3(6H)-one, 2-(phenylmethoxy)-, (2S)- is unique due to its phenylmethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
391928-90-8 |
|---|---|
Fórmula molecular |
C12H12O3 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
(6S)-6-phenylmethoxy-2H-pyran-5-one |
InChI |
InChI=1S/C12H12O3/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-7,12H,8-9H2/t12-/m0/s1 |
Clave InChI |
FGPOYAHTOOSZOU-LBPRGKRZSA-N |
SMILES isomérico |
C1C=CC(=O)[C@@H](O1)OCC2=CC=CC=C2 |
SMILES canónico |
C1C=CC(=O)C(O1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Octadecyloxy)methyl]pyridin-1-ium bromide](/img/structure/B14254170.png)
![N-[(2-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14254178.png)
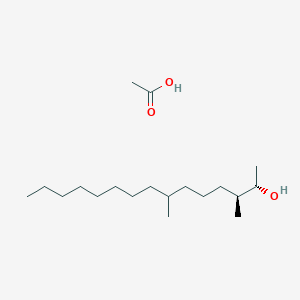

![5-Methyl-2-oxaspiro[3.5]nonane](/img/structure/B14254200.png)
![4-[Di(1H-pyrrol-2-yl)methyl]phenol](/img/structure/B14254206.png)
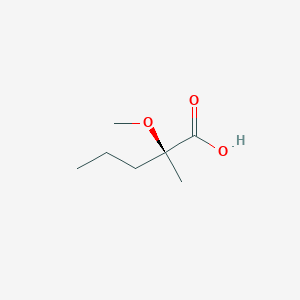
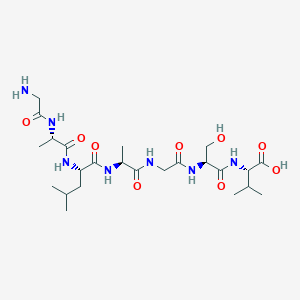
methylene]-](/img/structure/B14254214.png)
